molecular formula C12H12N2O2S B1490468 Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate CAS No. 2098105-33-8

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate

Cat. No. B1490468
CAS RN: 2098105-33-8
M. Wt: 248.3 g/mol
InChI Key: LUGCQRMIICMUDJ-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can react with different nucleophiles and electrophiles . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .

Scientific Research Applications

Antitumor Activity

A novel compound structurally related to Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate, namely ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, demonstrated significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Its potency was noted to be high when compared with the standard antitumor drug, Cisplatin, indicating the potential of similar compounds in antitumor research Gomha, Muhammad, & Edrees, 2017.

Fluorescence Properties for Imaging

Compounds related to this compound, such as ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate, exhibit fluorescent properties. These compounds show wavelengths of maximum absorption in the UV or visible region at room temperature, suggesting their potential application in fluorescence imaging and molecular tagging Al-Masoudi, Al-Salihi, Marich, & Markus, 2015.

Tuberculostatic Agents

Structural analogs of this compound, specifically ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, were synthesized and evaluated for their tuberculostatic activity. These compounds were found to have promising antituberculous properties, with their structure-activity relations analyzed for further research in combating tuberculosis Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019.

Nonlinear Optical Properties

This compound related derivatives, particularly 4-thiopyrimidines, were studied for their structural parameters and nonlinear optical properties. These studies highlighted the compound's potential in applications related to nonlinear optics (NLO) and optoelectronic devices Hussain et al., 2020.

Biological Activities

Various derivatives of this compound were synthesized and tested for their biological activities against a range of microorganisms. Some derivatives showed excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi Youssef, Abbady, Ahmed, & Omar, 2011.

Future Directions

Thiophene-based analogs continue to attract a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.

Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate plays a role in various biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as prolyl-4-hydroxylase, which is involved in collagen synthesis . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on biochemical pathways. Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on cells are diverse and can impact various cellular processes. This compound has been shown to influence cell signaling pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activating transcription factor 4 (ATF4) . These pathways are crucial for regulating gene expression and cellular stress responses. By modulating these pathways, this compound can affect gene expression patterns and cellular metabolism, potentially leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of enzymes such as prolyl-4-hydroxylase by binding to their active sites . This inhibition can lead to reduced collagen synthesis and altered cellular responses. Additionally, the compound’s interaction with transcription factors like NF-kB and ATF4 can result in changes in gene expression, further influencing cellular functions and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to sustained inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and long-term safety.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and activity . These metabolic pathways are essential for understanding how the compound is processed in the body and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

ethyl 2-methyl-6-thiophen-3-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-6-10(13-8(2)14-11)9-4-5-17-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGCQRMIICMUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C2=CSC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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